molecular formula C27H34N4O3S B3300871 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 904829-71-6

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B3300871
CAS No.: 904829-71-6
M. Wt: 494.7 g/mol
InChI Key: XIPADEDBMRCHMM-UHFFFAOYSA-N
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Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is a synthetic compound with a complex molecular structure. It has garnered interest in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a pyridazine ring, an azepane ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:

    Formation of the Pyridazine Ring: The pyridazine ring is typically synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazine ring.

    Attachment of the Phenyl Group: The phenyl group is attached to the pyridazine ring through electrophilic aromatic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the phenyl derivative with sulfonyl chlorides under basic conditions.

    Final Functionalization: The ethoxy and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide: This compound has a similar structure but contains a fluorine atom instead of an ethoxy group, which may result in different chemical and biological properties.

    N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide: This compound contains a thiophene ring instead of a benzene ring, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-ethoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3S/c1-4-34-25-14-12-21(20(2)3)19-26(25)35(32,33)30-23-11-9-10-22(18-23)24-13-15-27(29-28-24)31-16-7-5-6-8-17-31/h9-15,18-20,30H,4-8,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPADEDBMRCHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
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N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
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N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
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N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
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N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 6
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide

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